molecular formula C16H16N2O3S3 B2910327 3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide CAS No. 1396576-66-1

3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2910327
CAS RN: 1396576-66-1
M. Wt: 380.5
InChI Key: AIUXNUQMBISHOM-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a methoxy group (OCH3), a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group, SO2NH2). These groups are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, is a planar, aromatic ring, meaning it’s flat and has a special type of stability due to its pattern of alternating single and double bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the methoxy group might be susceptible to reactions that replace it with a different group. The thiazole ring might undergo electrophilic substitution reactions, especially at the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it might be soluble in organic solvents but not in water, based on the presence of the methoxy group and the aromatic thiazole and benzene rings .

Scientific Research Applications

Antiviral Applications

The indole derivatives, which are structurally related to the compound , have shown significant antiviral activities . For instance, certain indole-based compounds have been effective against influenza A and Coxsackie B4 virus due to their ability to bind with high affinity to multiple receptors . This suggests that our compound could be explored for its potential use in treating viral infections.

Anti-inflammatory and Analgesic Properties

Compounds with an indole nucleus, similar to the one in our compound, have demonstrated anti-inflammatory and analgesic activities . They have been compared with standard drugs like indomethacin and celecoxib, indicating their potential use in pain management and inflammation control .

Antimicrobial Activity

Thiazole derivatives, a core structure in our compound, are known for their antimicrobial properties . They have been used in the development of drugs like sulfathiazole, which is an antimicrobial drug . This points towards the possibility of utilizing our compound in creating new antimicrobial agents.

Antitumor and Cytotoxic Effects

Thiazoles are also found in biologically active compounds with antitumor and cytotoxic activities . They have been observed to have effects on various cancer cell lines, suggesting that our compound could be a candidate for cancer treatment research .

Neuroprotective Uses

The compound has potential applications in neuroprotection , particularly in the regulation of central inflammation and control of brain inflammation processes . This could lead to new treatments for neurodegenerative diseases.

Antidiabetic Potential

Indole derivatives have been associated with antidiabetic effects . Given the structural similarity, our compound may hold promise in the development of new antidiabetic medications .

Antimalarial Activity

The biological activity of indole derivatives extends to antimalarial properties . This opens up research avenues for our compound as a possible antimalarial agent .

Anticholinesterase Activity

Lastly, indole-based compounds have shown anticholinesterase activity , which is crucial in treating diseases like Alzheimer’s . Our compound could contribute to the synthesis of drugs aimed at managing such neurocognitive disorders.

Future Directions

Thiazole derivatives are a topic of ongoing research in medicinal chemistry, due to their wide range of biological activities . Future research might explore new synthesis methods, new potential uses, or modifications to the structure to enhance its properties .

properties

IUPAC Name

3-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S3/c1-11-15(23-16(18-11)14-7-4-8-22-14)10-17-24(19,20)13-6-3-5-12(9-13)21-2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUXNUQMBISHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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